

SC144: A Novel gp130 Inhibitor for Anticancer Therapy

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Compound of Interest				
Compound Name:	SC144			
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: **SC144** is a first-in-class, orally active, small-molecule inhibitor of glycoprotein 130 (gp130), the common signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2] The gp130/STAT3 signaling axis is a critical pathway implicated in the proliferation, survival, metastasis, and drug resistance of various human cancers.[3][4] **SC144** exerts its anticancer effects by uniquely binding to gp130, inducing its phosphorylation and deglycosylation, which ultimately abrogates STAT3 activation and the expression of downstream oncogenic target genes.[5][6] Preclinical studies have demonstrated its broad-spectrum activity across numerous cancer cell lines, including those resistant to conventional chemotherapies, and significant tumor growth inhibition in in vivo models.[7][8] This document provides a comprehensive technical overview of **SC144**, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.

Mechanism of Action

SC144's primary molecular target is the gp130 receptor. Unlike conventional kinase inhibitors, **SC144**'s mechanism is distinct:

- Binding and Conformational Change: **SC144** directly binds to gp130.[9]
- gp130 Modification: This binding induces phosphorylation of gp130 at Serine 782 (S782) and promotes its deglycosylation.[1][2]



- Inhibition of STAT3 Activation: The modification of gp130 abrogates the subsequent phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyrosine 705 (Y705).[6]
- Blockade of Nuclear Translocation: Without phosphorylation, STAT3 cannot dimerize and translocate to the nucleus.[1][5]
- Downregulation of Target Genes: The absence of nuclear STAT3 leads to the transcriptional downregulation of key genes involved in cancer cell survival, proliferation, and angiogenesis, including Bcl-2, Bcl-xL, survivin, Cyclin D1, and MMP-7.[2][3]
- Cellular Outcomes: The cumulative effect of these molecular events is cell-cycle arrest, inhibition of angiogenesis, and induction of apoptosis in cancer cells.[1][9]

SC144 selectively inhibits signaling triggered by gp130 ligands like IL-6 and Leukemia Inhibitory Factor (LIF), without affecting non-gp130 signaling pathways such as those activated by IFN-y, SDF-1α, or PDGF.[3][10]

Signaling Pathway Diagram



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SC144 mechanism of action targeting the gp130/STAT3 pathway.

Preclinical Efficacy Data In Vitro Cytotoxicity

SC144 demonstrates potent cytotoxic activity against a wide array of human cancer cell lines, with IC50 values typically in the submicromolar to low micromolar range.[11][12] Notably, its efficacy extends to cell lines with acquired resistance to standard chemotherapeutic agents.[1] [8]



Cell Line	Cancer Type	IC50 (μM)	Reference(s)
Ovarian Cancer			
OVCAR-3	Ovarian Adenocarcinoma	0.95	[1]
OVCAR-5	Ovarian Adenocarcinoma	0.49	[1]
OVCAR-8	Ovarian Adenocarcinoma	0.72	[1]
NCI/ADR-RES	Ovarian (Drug- Resistant)	0.43	[1]
HEY	Ovarian (Cisplatin- Resistant)	0.88	[1]
Colon Cancer			
HCT116	Colon Carcinoma	0.6	[2]
HT29	Colorectal Adenocarcinoma	0.9	[2]
Prostate Cancer			
LNCaP	Prostate Carcinoma	0.4	[2]
Breast Cancer			
MDA-MB-435	Melanoma / Breast Carcinoma	4.0	[9][11]
MDA-MB-468	Breast Adenocarcinoma	0.7	[11]
MCF-7	Breast Adenocarcinoma	1.7	[11]
Pancreatic Cancer			
AsPC-1	Pancreatic Adenocarcinoma	~0.5-1.0	



L3.6pl

Note: IC50 values are typically determined after 72 hours of exposure.[2]

In Vivo Efficacy

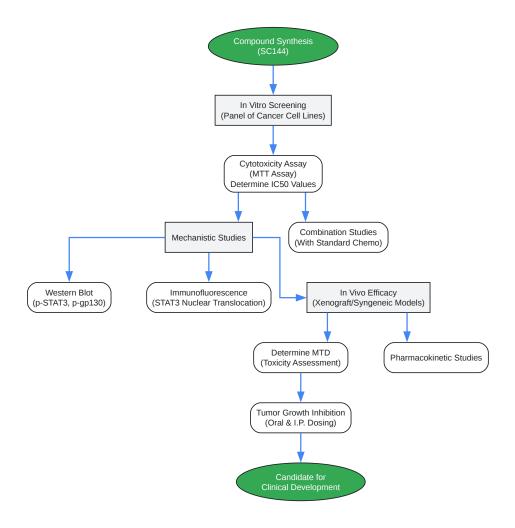
Oral and intraperitoneal administration of **SC144** significantly suppresses tumor growth in various mouse xenograft and syngeneic models without notable toxicity to normal tissues.[10] [13]

Cancer Model	Dosing Regimen	Outcome	Reference(s)
Human Ovarian Cancer Xenograft	10 mg/kg; i.p.; daily for 58 days	~73% tumor growth inhibition	[1]
Human Ovarian Cancer Xenograft	100 mg/kg; p.o.; daily for 35 days	Average tumor volume 82% smaller than control	[1]
MDA-MB-435 Breast Cancer Xenograft	Co-administered with paclitaxel	Dose-dependent delay in tumor growth	[8]
CT-26 Syngeneic Colon Cancer	i.p. administration for 14 days	Significant delay in tumor growth	[14]
MOC2 Syngeneic Oral Cancer	Daily treatment	Significant reduction in tumor burden	[14]

Experimental Protocols & Workflows General Experimental Workflow

The preclinical evaluation of **SC144** follows a standard drug discovery pipeline, starting with broad in vitro screening and moving towards targeted in vivo efficacy studies.





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Preclinical evaluation workflow for an anticancer agent like **SC144**.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to determine the IC50 values of **SC144**.[11]

- Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of SC144 (e.g., from 0.01 μM to 100 μM) in a complete culture medium. Replace the existing medium with the SC144-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.



- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Solubilization: Aspirate the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for STAT3 Phosphorylation

This protocol assesses the effect of **SC144** on the gp130 signaling pathway.[6][10]

- Cell Treatment: Plate cells (e.g., OVCAR-8) and grow to 70-80% confluency. Serum-starve the cells overnight.
- Inhibitor Pretreatment: Treat cells with varying concentrations of **SC144** (e.g., 0.5-2 μ M) for 1-4 hours.
- Cytokine Stimulation: Stimulate the cells with a gp130 ligand (e.g., 50 ng/mL IL-6 or LIF) for 10-15 minutes.
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-40 μg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-STAT3 (Y705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
- Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.



Protocol 3: Mouse Xenograft Tumor Model

This protocol evaluates the in vivo efficacy of **SC144**.[1][10]

- Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., OVCAR-8)
 suspended in Matrigel into the flank of female athymic nude mice.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
- Randomization: Randomize mice into treatment and control groups (n=5-10 per group).
- Drug Formulation & Administration:
 - Oral (p.o.): Prepare SC144 by mixing a DMSO stock solution with sesame oil.[10]
 Administer daily via oral gavage (e.g., 100 mg/kg).
 - Intraperitoneal (i.p.): Prepare SC144 in a vehicle such as 5% DMSO, 30% PEG300, and
 5% Tween 80 in ddH2O.[2] Administer daily via i.p. injection (e.g., 10 mg/kg).
 - The control group receives the vehicle only.
- Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight twice a week.
- Endpoint: Continue treatment for a defined period (e.g., 30-60 days) or until tumors in the control group reach a predetermined size. Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histochemistry).

Conclusion

SC144 represents a promising novel anticancer agent with a unique mechanism of action targeting the gp130/STAT3 signaling pathway. Its ability to overcome drug resistance and its efficacy in preclinical in vivo models highlight its therapeutic potential.[7][8] Although early clinical development was hampered by poor solubility and metabolic instability, next-generation analogs with improved pharmacokinetic properties are under investigation.[13] The data and protocols presented in this guide offer a foundational resource for researchers and professionals involved in the continued exploration of **SC144** and other gp130 inhibitors as a new frontier in cancer therapy.



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